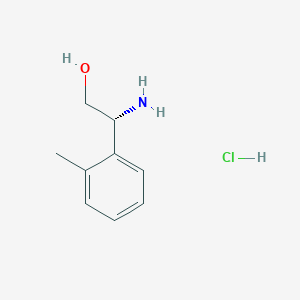
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride” is a chemical compound that contains an amino group and a tolyl group. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The tolyl group in this compound is ortho-tolyl, meaning the methyl and the R substituent are adjacent on the aromatic ring .
Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Production and Hydrolysis
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is produced efficiently through enzyme-catalyzed addition of hydrogen cyanide to aldehydes in organic solvents. This process ensures high optical purity and yields. Furthermore, hydrolysis with concentrated hydrochloric acid at ambient temperatures yields (R)-α-hydroxy carboxylic acids without racemization, demonstrating the compound's utility in the synthesis of stereochemically pure substances (Ziegler, Hörsch, & Effenberger, 1990).
Site-Directed Conjugation in Proteins and Peptides
The 2-amino alcohol structure in this compound, found in proteins and peptides at N-terminal Ser or Thr, is crucial for site-directed labeling. Its rapid oxidation by periodate generates an aldehyde in peptides, enabling the attachment of various groups like biotin or fluorescent reporters. This method is valuable for tagging peptides and proteins, illustrating the compound's role in biochemical research (Geoghegan & Stroh, 1992).
Synthesis of Cyclometalated Complexes
This compound plays a significant role in the synthesis of cyclometalated complexes. These complexes, such as those containing R-3-amino-1,2-propanediolato ligands, are important in inorganic chemistry and materials science. The compound's ability to form N,O chelates is particularly noteworthy, as demonstrated in the synthesis of bis-cyclometalated complexes (Graf & Sünkel, 2012).
Inhibition of Ethane Hydrate Formation
In energy research, particularly concerning natural gas hydrates, this compound derivatives like Glycine and L-leucine are studied for their inhibitory effects on ethane hydrate formation. Understanding these inhibitory mechanisms can aid in addressing challenges in the transport and storage of natural gas (Abbasian Rad et al., 2015).
Peptide Retention Time Prediction in Chromatography
The compound's structure is used to understand the hydrophobicity of amino acid residues, which aids in predicting peptide retention times in reversed-phase high-performance liquid chromatography. This application is crucial in protein and peptide analysis, providing insights into the interaction of peptides with chromatographic columns (Guo et al., 1986).
Enantioselective Synthesis in Organic Chemistry
The compound is utilized in the enantioselective synthesis of various molecules, demonstrating its importance in organic chemistry. This application is particularly relevant in the synthesis of optically active compounds, which are crucial in pharmaceuticals and materials science (Demir et al., 2003).
Propiedades
IUPAC Name |
(2R)-2-amino-2-(2-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVRMHELDJLFA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2415944.png)
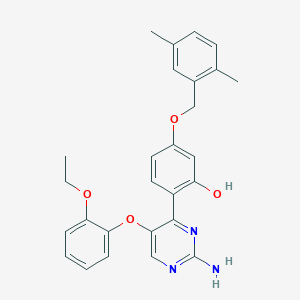
![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)
![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)
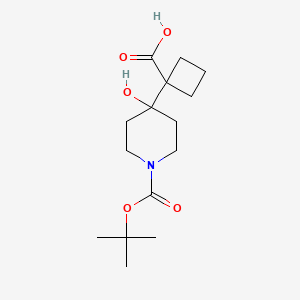
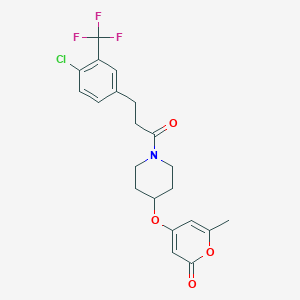
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)
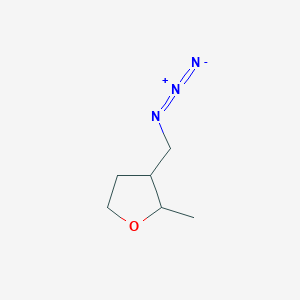
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)
![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)